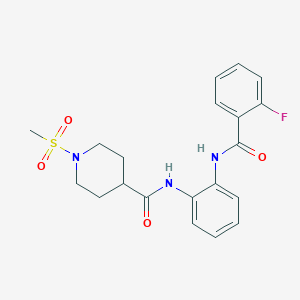

N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-fluorobenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4S/c1-29(27,28)24-12-10-14(11-13-24)19(25)22-17-8-4-5-9-18(17)23-20(26)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGJQXVZFKFZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

Introduction of the Fluorobenzamido Group: This step involves the reaction of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the Methylsulfonyl Group: The final step includes the sulfonylation of the piperidine derivative using methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biology: Investigation of its biological activity and potential as a therapeutic agent.

Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural-Activity Relationships (SAR): While suggests that fluoro and methyl substituents enhance antiviral activity, the target compound’s benzamido group may confer unique target specificity.

- Synthetic Challenges: High purity (>99.8%) in analogs underscores rigorous purification protocols, likely applicable to the target compound .

- Biological Data Limitations: No direct efficacy or toxicity data for the target compound are provided; further in vitro/in vivo studies are needed.

Q & A

Q. What are the key steps in synthesizing N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity be optimized?

The synthesis typically involves:

- Stepwise functionalization : Coupling the fluorobenzamide moiety to the phenyl group via amide bond formation, followed by sulfonylation of the piperidine ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonylation and amidation steps .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : 1H and 13C NMR identify key signals, such as aromatic protons (δ 7.2–8.1 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. How should researchers handle safety and stability concerns during experimental workflows?

- Hazard mitigation : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact, as the compound may exhibit acute toxicity and skin irritation .

- Storage : Store at –20°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Target validation : Use CRISPR knockout models or siRNA to confirm specificity for suspected targets (e.g., kinases or proteases) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., piperidine-sulfonamide hybrids) to identify trends in activity .

Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase II) to predict binding poses .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Train models on IC50 data from analogues to guide substituent modifications (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. How can researchers design experiments to evaluate off-target effects in complex biological systems?

- Proteome-wide profiling : Use affinity pulldown assays coupled with LC-MS/MS to identify unintended protein interactors .

- Transcriptomic analysis : Perform RNA-seq on treated cell lines to detect dysregulated pathways .

- Phenotypic screening : Compare cytotoxicity profiles across cell types (e.g., cancer vs. normal fibroblasts) to assess selectivity .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Four-parameter logistic (4PL) regression : Fit dose-response curves using GraphPad Prism to calculate EC50/IC50 values .

- Error propagation : Apply bootstrap resampling (≥1,000 iterations) to estimate confidence intervals .

Q. How should crystallization conditions be optimized for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.